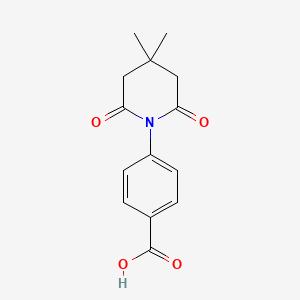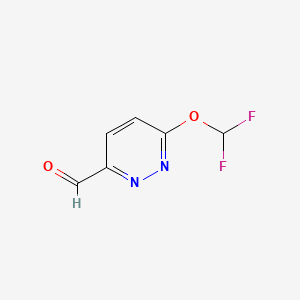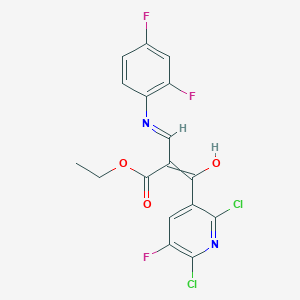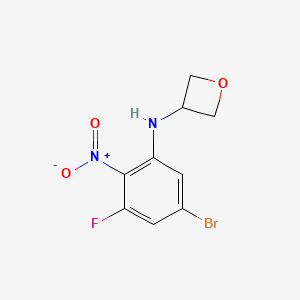
2-Ethyl-4,5-diphenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,5-diphenyloxazole is a heterocyclic compound belonging to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-diphenyloxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl glycine with acylating agents, followed by cyclization under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including acylation, cyclization, and purification steps. The use of one-pot synthesis methods has been explored to simplify the process and improve efficiency . These methods aim to reduce the number of reaction steps and enhance the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,5-diphenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the oxazole ring .
Aplicaciones Científicas De Investigación
2-Ethyl-4,5-diphenyloxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyloxazole: Similar in structure but lacks the ethyl group at the 2-position.
2-(3’-Pyridyl)-5-phenyloxazole: Contains a pyridyl group instead of an ethyl group.
4-Methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole: Contains additional aryl and thiazolyl groups.
Uniqueness
2-Ethyl-4,5-diphenyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position influences its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
20662-94-6 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-ethyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clave InChI |
LRNAEIGJXGBLMO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)








